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Compound of Interest

Compound Name: 2,5-Diiodopyrazine

Cat. No.: B123192

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of 2,5-diiodopyrazine. The information is curated for researchers, scientists, and
professionals in drug development who are interested in the potential applications of this
compound as a building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

2,5-Diiodopyrazine is a dihalo-substituted pyrazine derivative. Its fundamental chemical and
physical properties are summarized in the table below.
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Property Value Source

Molecular Formula CaH212N2 --INVALID-LINK--[1]

Molecular Weight 331.88 g/mol --INVALID-LINK--[1]
Synthesis of 2,5-
Diiodopyrazine b

Melting Point 141 °C Py ) .y )
Deprotonative Dimetalation of
Pyrazine[2]

Boiling Point Not available

Solubility Not available
Synthesis of 2,5-
Diiodopyrazine by

Appearance Yellow powder ) ) ]
Deprotonative Dimetalation of
Pyrazine[2]

INChl=1S/C4H2I2N2/c5-3-1-7-
InChl --INVALID-LINK--[1]
4(6)2-8-3/h1-2H
SMILES C1=C(N=CC(=ND)N)I --INVALID-LINK--[1]
CAS Number 1093418-77-9 --INVALID-LINK--[1]

Molecular Structure

Detailed crystallographic data for 2,5-diiodopyrazine is not readily available in the published

literature. However, the structure of the parent pyrazine molecule has been determined. The

introduction of two iodine atoms at the 2 and 5 positions is expected to influence the bond

lengths and angles of the pyrazine ring due to steric and electronic effects.

Reference Structure: Pyrazine
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Bond/Angle Value

C-N Bond Length ~1.334 A
C-C Bond Length ~1.378 A
C-H Bond Length ~1.050 A

Note: These values are for the parent pyrazine molecule and are provided as a reference.

Spectroscopic Data

The following spectroscopic data has been reported for 2,5-diiodopyrazine:

Spectrum Type Data
IH NMR (CDCls) 0 8.63 (s, 2H)
13C NMR (CDCls) 0 116.6 (C2 and C5), 154.1 (C3 and C6)

v 3048, 1431, 1421, 1384, 1267, 1121, 1104,

IR (ATR)

1004, 886 cm~1
*HRMS (calcd for CaHzI2Nz2) ** 331.8307
HRMS (found) 331.8297

Source: Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine[2]

Experimental Protocols

4.1. Synthesis of 2,5-Diiodopyrazine

The following protocol is based on the deproto-metalation of pyrazine.
Reagents:

e 2,2,6,6-tetramethylpiperidine (TMP)

e n-Butyllithium (BuLi) in hexanes
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e CdCl2-TMEDA

e Pyrazine

e lodine (I2)

o Tetrahydrofuran (THF)

o Saturated aqueous Na=S20s3 solution
o Ethyl acetate (AcOEY)

e Magnesium sulfate (MgSQOa4)

e Heptane

e Dichloromethane (CH2Cl2)
Procedure:

e To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF
(25 mL), successively add BuLi (1.6 M in hexanes, 75 mmol) and CdCIl>-TMEDA (7.5 g, 25
mmol).

 Stir the mixture for 15 minutes at O °C before the introduction of pyrazine (2.0 g, 25 mmol).
o After 2 hours at room temperature, add a solution of I2 (14 g, 75 mmol) in THF (25 mL).

 Stir the mixture overnight before the addition of a saturated aqueous solution of Na2S20s3 (40
mL) and extraction with ACOEt (3 x 40 mL).

o Combine the organic layers, dry over MgSOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH2Clz2 100/0
to 80/20) to give 3.3 g (40%) of 2,5-diiodopyrazine as a yellow powder.[2]

Workflow for the Synthesis of 2,5-Diiodopyrazine

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b123192?utm_src=pdf-body
https://www.researchgate.net/publication/239239877_Synthesis_of_25-Diiodopyrazine_by_Deprotonative_Dimetalation_of_Pyrazine
https://www.benchchem.com/product/b123192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the synthesis of 2,5-diiodopyrazine.

Reactivity and Potential Applications

2,5-Diiodopyrazine serves as a versatile building block in organic synthesis, primarily due to
the reactivity of the carbon-iodine bonds. These positions are susceptible to various cross-
coupling reactions, allowing for the introduction of a wide range of functional groups. This
makes it a valuable precursor for the synthesis of more complex molecules with potential
applications in medicinal chemistry and materials science.

One of the key reactions of 2,5-diiodopyrazine is its use in palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of
carbon-carbon bonds, enabling the synthesis of substituted pyrazine derivatives.

Hypothetical Suzuki-Miyaura Cross-Coupling Reaction Pathway

Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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